molecular formula C23H41BN4O4 B13892560 Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate

Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate

Cat. No.: B13892560
M. Wt: 448.4 g/mol
InChI Key: VDSYXAZXWYTZOY-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a pyrazole ring. The compound also contains a boronate ester group, which is known for its utility in various chemical reactions, particularly in organic synthesis.

Preparation Methods

The synthesis of tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and coupling reactions, to introduce the pyrazole and boronate ester groups . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The pyrazole ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar compounds include:

These compounds share similar functional groups but differ in their ring structures and substituents, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C23H41BN4O4

Molecular Weight

448.4 g/mol

IUPAC Name

tert-butyl 4-[2,2-dimethyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H41BN4O4/c1-20(2,3)30-19(29)27-12-10-26(11-13-27)16-21(4,5)17-28-15-18(14-25-28)24-31-22(6,7)23(8,9)32-24/h14-15H,10-13,16-17H2,1-9H3

InChI Key

VDSYXAZXWYTZOY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(C)CN3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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